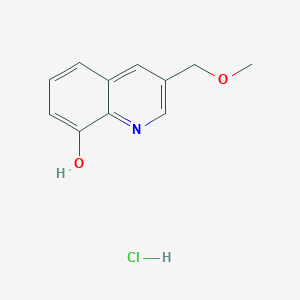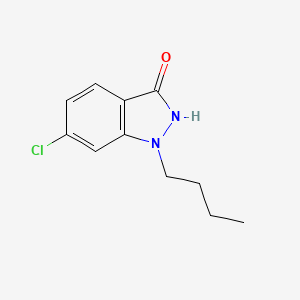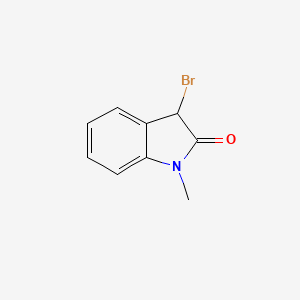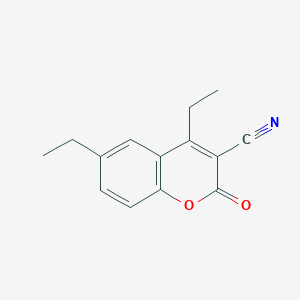![molecular formula C8H9N3O5 B11881467 (S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato es un compuesto orgánico complejo con una estructura única que incluye un grupo nitro, un anillo imidazo-oxazina y un éster acetato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (S)-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato normalmente implica varios pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo imidazo-oxazina: Este paso implica la ciclización de un precursor adecuado, como un aminoalcohol, con un nitroalqueno en condiciones ácidas o básicas.
Acetilación: El paso final implica la acetilación del grupo hidroxilo utilizando anhídrido acético o cloruro de acetilo en presencia de una base como la piridina.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
(S)-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el hidrógeno gaseoso sobre un catalizador de paladio o el ditionito de sodio.
Reducción: El compuesto se puede oxidar para formar derivados de nitroso o hidroxilamina utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Sustitución: El grupo acetato se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila utilizando reactivos como el metóxido de sodio o el cianuro de potasio.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso, catalizador de paladio, ditionito de sodio.
Reducción: Permanganato de potasio, peróxido de hidrógeno.
Sustitución: Metóxido de sodio, cianuro de potasio.
Productos principales
Reducción: Derivados de amino.
Oxidación: Derivados de nitroso o hidroxilamina.
Sustitución: Diversos derivados sustituidos de imidazo-oxazina.
Aplicaciones Científicas De Investigación
(S)-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Se ha investigado su potencial como sonda bioquímica para estudiar mecanismos enzimáticos e interacciones proteicas.
Medicina: Se ha explorado su potencial para propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos industriales.
Mecanismo De Acción
El mecanismo de acción de (S)-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermedios reactivos que pueden interactuar con componentes celulares, provocando diversos efectos biológicos. La estructura del anillo imidazo-oxazina permite la unión específica a enzimas y receptores, modulando su actividad e influyendo en las vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
®-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato: El enantiómero del compuesto con propiedades químicas similares pero diferentes actividades biológicas.
3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il metil éster: Un compuesto similar con un grupo éster metílico en lugar de un grupo éster acetato.
3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il etil éster: Un compuesto similar con un grupo éster etílico.
Singularidad
(S)-3-nitro-6,7-dihidro-5H-imidazo[2,1-b][1,3]oxazin-6-il acetato es único debido a su estereoquímica específica y grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su capacidad de sufrir diversas reacciones químicas e interactuar con objetivos moleculares específicos lo convierte en un compuesto valioso en la investigación científica.
Propiedades
Fórmula molecular |
C8H9N3O5 |
|---|---|
Peso molecular |
227.17 g/mol |
Nombre IUPAC |
[(6S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] acetate |
InChI |
InChI=1S/C8H9N3O5/c1-5(12)16-6-3-10-7(11(13)14)2-9-8(10)15-4-6/h2,6H,3-4H2,1H3/t6-/m0/s1 |
Clave InChI |
QGVQSWDOODJPPJ-LURJTMIESA-N |
SMILES isomérico |
CC(=O)O[C@H]1CN2C(=CN=C2OC1)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1CN2C(=CN=C2OC1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)


![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)






![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)

